molecular formula C13H17N3S B2723009 6-(2-(Pyrrolidin-1-yl)ethyl)benzo[d]thiazol-2-amine CAS No. 1225695-19-1

6-(2-(Pyrrolidin-1-yl)ethyl)benzo[d]thiazol-2-amine

Cat. No.: B2723009
CAS No.: 1225695-19-1
M. Wt: 247.36
InChI Key: MTQXTVDLUZJNBA-UHFFFAOYSA-N
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Description

6-(2-(Pyrrolidin-1-yl)ethyl)benzo[d]thiazol-2-amine is a heterocyclic compound that contains both a pyrrolidine ring and a benzothiazole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the pyrrolidine ring enhances its pharmacophore space, while the benzothiazole moiety contributes to its aromaticity and potential interactions with biological targets .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-(Pyrrolidin-1-yl)ethyl)benzo[d]thiazol-2-amine typically involves the construction of the benzothiazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the reaction of 2-aminobenzothiazole with 2-bromoethylpyrrolidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-(2-(Pyrrolidin-1-yl)ethyl)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(2-(Pyrrolidin-1-yl)ethyl)benzo[d]thiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical sensors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its dual functionality, combining the properties of both pyrrolidine and benzothiazole. This dual functionality enhances its potential as a versatile scaffold for drug discovery and development .

Properties

IUPAC Name

6-(2-pyrrolidin-1-ylethyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S/c14-13-15-11-4-3-10(9-12(11)17-13)5-8-16-6-1-2-7-16/h3-4,9H,1-2,5-8H2,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQXTVDLUZJNBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCC2=CC3=C(C=C2)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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